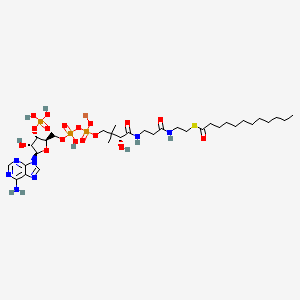
3-Hydroxyadamantane-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyadamantane-1-acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure. The chemical formula for this compound is C12H18O3, and it has a molecular weight of 210.27 g/mol . This compound is characterized by the presence of a hydroxyl group and an acetic acid moiety attached to the adamantane framework, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyadamantane-1-acetic acid typically involves the functionalization of adamantane derivatives. One common method is the hydroxylation of adamantane followed by carboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and carboxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyadamantane-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Formation of 3-oxo-adamantane-1-acetic acid.
Reduction: Formation of 3-hydroxyadamantane-1-ethanol.
Substitution: Formation of 3-chloro-adamantane-1-acetic acid.
Scientific Research Applications
3-Hydroxyadamantane-1-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antiviral and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-Hydroxyadamantane-1-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence various biological processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyadamantane-1-carboxylic acid
- 1-Adamantaneacetic acid
- 3,5-Dimethyladamantane-1-acetic acid
Uniqueness
3-Hydroxyadamantane-1-acetic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14)/t8-,9+,11?,12? |
InChI Key |
JFMDWSCOQLUOCZ-LRSDLPTKSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)CC(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)









